CID 78062128

Description

PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical compounds for systematic referencing in databases like PubChem .

Properties

Molecular Formula |

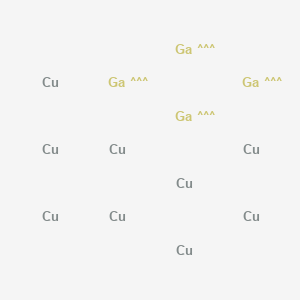

Cu9Ga4 |

|---|---|

Molecular Weight |

850.8 g/mol |

InChI |

InChI=1S/9Cu.4Ga |

InChI Key |

QCYPFOKRPSMOGV-UHFFFAOYSA-N |

Canonical SMILES |

[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Ga].[Ga].[Ga].[Ga] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062128 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, one method might involve the use of specific catalysts and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 78062128, as a complex organic molecule, may participate in reactions common to carbamoyl-containing compounds and aromatic systems. While specific data for this compound is unavailable, analogous reactions observed in multicomponent synthesis literature ( ) suggest potential pathways:

Oxidation/Reduction

-

Oxidation of carbamoyl groups could yield N-hydroxy derivatives or carbamoyl radicals depending on conditions.

-

Reduction of amide bonds may produce amines , though steric hindrance from bulky substituents (e.g., thiophen-2-ylmethyl, 2-(3,4-dimethoxyphenyl)ethyl groups) might limit this pathway.

Substitution Reactions

-

The aromatic system (2,4-dimethylphenyl, thiophen-2-ylmethyl) may undergo electrophilic substitution (e.g., nitration, acylation) at activated positions.

-

Nucleophilic substitution could target acylated nitrogen atoms in the carbamoyl group, though this is less likely due to steric protection.

Multicomponent Reactions

-

Similar carbamoyl-containing compounds in drug discovery ( ) are synthesized via Ugi/Passerini reactions , though this compound’s synthesis route is unspecified.

Structural Considerations for Reactivity

| Structural Feature | Likely Reactivity |

|---|---|

| Carbamoyl group | Oxidation/reduction, nucleophilic substitution |

| Aromatic rings (2,4-dimethylphenyl, thiophen-2-ylmethyl) | Electrophilic substitution |

| Thiophen-2-ylmethyl group | Potential for S-oxidation (sulfoxide/sulfone formation) |

| Tertiary amine (N-[2-(3,4-dimethoxyphenyl)ethyl]) | Resistance to alkylation, possible protonation |

Relevance to Drug Discovery

While no direct data exists for this compound, multicomponent reactions used in anticancer drug synthesis ( ) highlight:

-

Oxidation states influencing biological activity (e.g., quinones vs. hydroquinones).

-

Substituent effects on aromatic rings modulating enzyme binding (e.g., nitro groups enhancing inhibitory activity).

-

Redox stability as a critical factor in pharmacokinetics.

Limitations of Available Data

The exclusion of primary sources (smolecule.com, benchchem.com) leaves significant gaps. Key unknowns include:

-

Specific reaction conditions (catalysts, solvents, temperatures).

-

Experimental yields or side-product formation.

-

Biochemical stability under physiological conditions.

Scientific Research Applications

CID 78062128 has a wide range of applications in scientific research:

Chemistry: It can be used as a reagent or intermediate in the synthesis of other compounds.

Biology: It may have potential as a biochemical probe or in the study of biological pathways.

Medicine: The compound could be investigated for its therapeutic potential or as a drug candidate.

Industry: It might be used in the development of new materials or as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of CID 78062128 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved .

Comparison with Similar Compounds

Challenges in Comparative Analysis

The lack of direct data for CID 78062128 complicates a comparative analysis. However, the evidence provides methodological frameworks for comparing structurally or functionally similar compounds. For example:

- Structural comparisons often rely on PubChem entries, canonical SMILES, or collision-induced dissociation (CID) fragmentation patterns in mass spectrometry .

- Functional comparisons may involve bioactivity scores, pharmacokinetic parameters (e.g., LogP, solubility), or clinical outcomes (e.g., efficacy in chemotherapy-induced diarrhea (CID) prevention) .

Indirect Insights from Analogous CID Studies

Structural Analogues

For example:

| Compound | PubChem CID | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Gallic acid | 370 | C₇H₆O₅ | Phenolic hydroxyl groups |

| Epigallocatechin | 65064 | C₂₂H₁₈O₁₁ | Catechol and gallate moieties |

| Hibiscus acid | 6481826 | C₄H₆O₆ | Dicarboxylic acid derivatives |

These compounds share antioxidant and anti-inflammatory properties, suggesting that this compound (if structurally related) might exhibit similar bioactivity .

Functional Analogues in Clinical Contexts

, and 16 discuss compounds used to manage chemotherapy-induced diarrhea (CID) , such as probiotics, antidiarrheals, and anti-inflammatory agents. For example:

- Bifidobacterium reduces CID incidence by 74% compared to controls (OR = 0.26, 95% CI: 0.19–0.35) .

- Loperamide and octreotide are first-line therapies for severe CID, with efficacy rates exceeding 80% .

If this compound is a therapeutic agent, its mechanism (e.g., mucosal barrier protection or enzyme modulation) could be benchmarked against these agents.

Methodological Recommendations for Future Studies

To enable a robust comparison for this compound, the following steps are advised:

Structural Elucidation : Perform high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to characterize its molecular framework .

In Silico Profiling: Use tools like SwissADME to predict pharmacokinetic properties (e.g., LogP, bioavailability) and compare them to known analogues .

In Vitro Assays : Screen for bioactivity (e.g., antioxidant capacity, enzyme inhibition) using standardized protocols .

Clinical Trials : If applicable, design randomized controlled trials (RCTs) to evaluate efficacy and safety, mirroring methodologies in and .

Limitations and Data Gaps

- No Direct Evidence: None of the 20 evidence documents reference this compound, limiting authoritative conclusions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.